1-(Methylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine
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Overview
Description
1-(Methylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyrrolidine ring substituted with methylsulfonyl and phenylsulfonyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(Methylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine with methylsulfonyl chloride and phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Methylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfone, sulfide, and substituted pyrrolidine derivatives.
Scientific Research Applications
1-(Methylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfonyl groups in the compound can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation, with ongoing research aiming to elucidate these mechanisms.
Comparison with Similar Compounds
1-(Methylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine can be compared with other similar compounds such as:
1-Methyl-3-(phenylsulfonyl)pyrrolidine: This compound has a similar structure but lacks the methylsulfonyl group, which may result in different chemical and biological properties.
Pyridinium salts: These compounds share some structural similarities and are known for their diverse applications in chemistry and biology.
Pyrazolo[1,5-a]pyrimidine: Although structurally different, this compound also exhibits unique chemical properties and applications in various fields.
The uniqueness of this compound lies in its dual sulfonyl substitution, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-1-methylsulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-18(14,15)13-9-5-6-11(13)10-19(16,17)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQIPRBWBTZFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1CS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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